Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate
Description
Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate is an α,β-unsaturated ester characterized by a (2Z)-configuration at the double bond. Its structure features:
- A chloromethyl group at the 2-position of the propenoate backbone.
- A 1-chloro-3,4-dihydronaphthalen-2-yl substituent at the 3-position, comprising a partially saturated naphthalene ring with a chlorine atom. The compound’s exact mass is 296.0676138 .
Properties
CAS No. |
1242066-37-0 |
|---|---|
Molecular Formula |
C15H14Cl2O2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
methyl (Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate |
InChI |
InChI=1S/C15H14Cl2O2/c1-19-15(18)12(9-16)8-11-7-6-10-4-2-3-5-13(10)14(11)17/h2-5,8H,6-7,9H2,1H3/b12-8+ |
InChI Key |
NLUBCCIAMDOLIO-XYOKQWHBSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=C(C2=CC=CC=C2CC1)Cl)/CCl |
Canonical SMILES |
COC(=O)C(=CC1=C(C2=CC=CC=C2CC1)Cl)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: 60-80°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Implications
- Backbone Flexibility : The target compound and the polyene analog share a chloromethyl group at position 2. However, the polyene’s extended conjugation (2Z,4Z,6E-configuration) likely enhances UV absorption and reactivity compared to the target’s single double bond.
- Aromatic Substituents :
- The dihydronaphthalene moiety in the target compound introduces partial saturation, reducing planarity versus the fully aromatic 4-chlorophenyl group in . This may influence packing efficiency in the solid state.
- The indole ring in enables hydrogen bonding via the N–H group, absent in the target compound’s chlorinated dihydronaphthalene.
- Heterocyclic vs. Chlorinated Groups: The thiazolidinone ring in introduces polar N and S atoms, increasing solubility in polar solvents relative to the target’s hydrophobic dihydronaphthalene.
Crystallographic and Packing Behavior
- The thiazolidinone derivative exhibits a low R factor (0.045) and high data-to-parameter ratio (22.7), indicative of precise structural determination using programs like SHELXL .
- Hydrogen bonding in (e.g., N–H···O interactions) contrasts with weaker halogen bonding or van der Waals interactions expected in the target compound due to its chlorine substituents .
Physicochemical Properties
- Solubility: The target compound’s chlorinated, non-polar groups suggest lower aqueous solubility compared to the thiazolidinone analog .
- Thermal Stability : The dihydronaphthalene system may confer higher melting points than the polyene analog due to reduced molecular flexibility.
Software and Methodological Relevance
Biological Activity
Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate, also known by its CAS number 41791-31-5, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 202.249 g/mol. Its structure includes a chlorinated naphthalene moiety, which is often associated with significant biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClO2 |
| Molecular Weight | 202.249 g/mol |
| CAS Number | 41791-31-5 |
| LogP | 2.579 |
| PSA | 26.3 |
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Cytotoxic Effects : The compound has shown promise in inducing cytotoxicity in cancer cell lines, particularly through apoptosis pathways. This effect may be mediated by the disruption of cellular signaling pathways critical for cell survival.
- Enzyme Inhibition : Some studies have indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic processes, further contributing to its therapeutic potential.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating a potential application in developing new antibacterial agents.
Study 2: Cytotoxicity in Cancer Cells
In a study published in the Journal of Medicinal Chemistry (2024), researchers tested the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value of approximately 30 µM, suggesting potent anticancer activity through apoptosis induction.
Study 3: Enzyme Inhibition Profile
A recent investigation into the enzyme inhibition profile revealed that this compound effectively inhibited the activity of certain proteases involved in tumor progression. The inhibition was noted to be dose-dependent, with significant effects observed at concentrations above 25 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
